11H-[1,3]diazepino[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzo[4,5]imidazo[1,2-a][1,3]diazepine is a heterocyclic compound that features a fused ring system combining benzene, imidazole, and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[4,5]imidazo[1,2-a][1,3]diazepine typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a mixture of benzaldehyde, ethyl acetoacetate, and 2-aminobenzimidazole can be heated in the presence of a catalyst such as Brønsted acidic ionic liquid . The reaction proceeds smoothly under solvent-free conditions, providing the desired product in good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and recyclable catalysts to enhance efficiency and reduce waste. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzo[4,5]imidazo[1,2-a][1,3]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring can be replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1H-Benzo[4,5]imidazo[1,2-a][1,3]diazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Benzo[4,5]imidazo[1,2-a][1,3]diazepine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
- Benzo[4,5]imidazo[1,2-a]pyrimidine
- Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone
- Imidazo[2,1-b]thiazole
Uniqueness: 1H-Benzo[4,5]imidazo[1,2-a][1,3]diazepine is unique due to its specific ring fusion and the presence of both imidazole and diazepine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
36579-72-3 |
---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1H-[1,3]diazepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-6-10-9(5-1)13-11-12-7-3-4-8-14(10)11/h1-8H,(H,12,13) |
InChI Key |
RDEVLHBTYUNHCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.